molecular formula C14H18ClNO B2433259 N-[3-(4-Chlorophenyl)pentan-3-yl]prop-2-enamide CAS No. 151946-57-5

N-[3-(4-Chlorophenyl)pentan-3-yl]prop-2-enamide

Cat. No.: B2433259
CAS No.: 151946-57-5
M. Wt: 251.75
InChI Key: AUBWEIVPWNJKNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-Chlorophenyl)pentan-3-yl]prop-2-enamide is an organic compound characterized by the presence of a chlorophenyl group attached to a pentan-3-yl chain, which is further connected to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-Chlorophenyl)pentan-3-yl]prop-2-enamide typically involves the reaction of 4-chlorobenzaldehyde with a suitable pentan-3-yl derivative under controlled conditions. The reaction proceeds through a series of steps, including condensation and amide formation. Common reagents used in this synthesis include base catalysts and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, often employing high-pressure and temperature conditions to accelerate the reaction. Purification steps such as recrystallization or chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-Chlorophenyl)pentan-3-yl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Hydroxyl or amino derivatives.

Scientific Research Applications

N-[3-(4-Chlorophenyl)pentan-3-yl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[3-(4-Chlorophenyl)pentan-3-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-[4-Chlorophenyl]prop-2-enamide: Lacks the pentan-3-yl chain, making it less hydrophobic.

    N-[3-(4-Chlorophenyl)butan-3-yl]prop-2-enamide: Has a shorter butan-3-yl chain, affecting its steric properties.

Uniqueness

N-[3-(4-Chlorophenyl)pentan-3-yl]prop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the pentan-3-yl chain enhances its hydrophobicity and potential interactions with lipid membranes, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[3-(4-chlorophenyl)pentan-3-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO/c1-4-13(17)16-14(5-2,6-3)11-7-9-12(15)10-8-11/h4,7-10H,1,5-6H2,2-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBWEIVPWNJKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC=C(C=C1)Cl)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.